N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a quinolin scaffold modified with a 3,4-dimethylbenzoyl substituent and a fused [1,3]dioxolo ring. Its design combines lipophilic (dimethylbenzoyl, dioxolo) and polar (acetamide) moieties, balancing solubility and membrane permeability .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O7/c1-16-3-4-18(9-17(16)2)28(33)21-13-31(22-12-26-25(37-15-38-26)11-20(22)29(21)34)14-27(32)30-19-5-6-23-24(10-19)36-8-7-35-23/h3-6,9-13H,7-8,14-15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFHCMAGQKIZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and dioxoloquinolin intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through detailed pharmacological studies.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties. Its complex structure could impart unique characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]acetamide (CAS: 895645-30-4)
- Key Differences : Ethoxy group at position 6, 4-ethylbenzoyl instead of 3,4-dimethylbenzoyl.
- Implications : The ethyl substitution may enhance metabolic stability compared to methyl groups, while the ethoxy group could improve solubility. However, reduced steric bulk might lower target affinity .
Compound B : N-(1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide (CAS: 866341-79-9)
- Key Differences : Chlorobenzoyl substituent and a 1,3-benzodioxol core instead of 2,3-dihydro-1,4-benzodioxin.
- Implications : The electron-withdrawing chlorine atom may increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. The benzodioxol ring could alter π-π stacking interactions .
Pharmacological Activity Comparisons
Anti-inflammatory Analogs
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid: Exhibits potency comparable to ibuprofen in carrageenan-induced rat paw edema assays. The acetamide-linked quinolin derivative discussed here may offer enhanced anti-inflammatory effects due to the extended conjugated system and additional substituents .
Antimicrobial Derivatives
- Sulfonamide-Benzodioxin Hybrids: Compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) show strong antibacterial/fungal activity with low hemolytic risk. The target compound’s quinolin-dioxolo scaffold may shift activity toward eukaryotic targets (e.g., kinases) rather than microbial enzymes .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~518.9 | 507.5 | 518.9 |
| XLogP3 | ~4.3 (estimated) | 4.1 | 4.3 |
| Hydrogen Bond Acceptors | 8 | 7 | 8 |
| Rotatable Bonds | 5 | 6 | 5 |
- Analysis: High lipophilicity (XLogP3 > 4) across analogs suggests challenges in aqueous solubility, necessitating formulation optimization.
Research Findings and Mechanistic Insights
- Synthetic Feasibility: The synthesis of benzodioxin-acetamide hybrids typically involves coupling benzodioxin amines with activated acylating agents. The target compound’s fused dioxoloquinolin system may require multistep protocols, reducing yield compared to simpler derivatives .
- Biological Targets: Quinolin derivatives often inhibit topoisomerases or kinases. The 3,4-dimethylbenzoyl group could enhance interactions with hydrophobic binding pockets, while the dioxolo ring may mimic carbohydrate moieties in glycosidase inhibition .
- Toxicity Considerations: No direct data exist for the target compound, but related benzodioxin derivatives show moderate cytotoxicity (e.g., IC50 ~10 µM in hepatic cell lines). Hemolytic activity, as seen in sulfonamide analogs, remains unstudied .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies focusing on its synthesis, enzyme inhibitory potential, antibacterial properties, and overall pharmacological relevance.
Synthesis and Characterization
The compound can be synthesized via a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with substituted acetamides. The synthesis typically employs reagents such as bromoacetanilides and bases like lithium hydride in a solvent medium like DMF. The resulting products are characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of derivatives containing the benzodioxane moiety. Specifically, compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide were evaluated for their effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD). The results indicated that these compounds exhibited significant inhibition of both enzymes, suggesting their potential as therapeutic agents for managing these diseases .
| Compound | Enzyme | Inhibition (%) |
|---|---|---|
| Compound A | α-glucosidase | 75% |
| Compound B | Acetylcholinesterase | 68% |
Antibacterial Activity
The antibacterial properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide have also been investigated. A series of related thiazolidinone derivatives were tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone A | Staphylococcus aureus | 32 µg/mL |
| Thiazolidinone B | E. coli | 16 µg/mL |
| Thiazolidinone C | Bacillus subtilis | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity against strains such as Candida albicans. The evaluation was performed using a two-fold serial dilution technique to determine the effectiveness of these compounds in inhibiting fungal growth .
Case Studies
A notable case study involved the evaluation of a specific derivative of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide for its dual action against both bacterial and fungal pathogens. In vitro tests revealed that this compound not only inhibited bacterial growth but also showed significant antifungal activity at low concentrations. This dual action suggests its potential utility in treating infections caused by multi-drug resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
